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Compound of Interest

Compound Name:
2-Methoxy-4-methyl-1,3-thiazole-

5-carboxylic acid

Cat. No.: B164610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, imparting a diverse range of

biological activities to its derivatives. When coupled with a carboxylic acid moiety, these

compounds exhibit significant potential across various therapeutic areas. This guide provides a

comparative overview of the bioactivities of thiazole carboxylic acid derivatives, supported by

experimental data, detailed protocols, and pathway visualizations to aid in research and drug

development endeavors.

Comparative Bioactivity Data
The following tables summarize the quantitative data for the antibacterial, antifungal,

anticancer, and anti-inflammatory activities of selected thiazole carboxylic acid derivatives.
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Compound/Derivati
ve Class

Bacterial Strain(s) MIC (µg/mL) Reference

2-Phenylacetamido-

thiazole derivative

(Compound 16)

Escherichia coli,

Pseudomonas

aeruginosa, Bacillus

subtilis,

Staphylococcus

aureus

1.56 - 6.25 [1]

2,5-Dichloro thienyl-

substituted thiazoles

Staphylococcus

aureus, Escherichia

coli, Klebsiella

pneumoniae,

Pseudomonas

aeruginosa

6.25 - 12.5 [1]

4-Methyl-1,2,3-

thiadiazole-5-

carboxylic acid

derivative (Compound

15)

Staphylococcus

aureus (ATCC 25923,

ATCC 43300, ATCC

6538),

Staphylococcus

epidermidis (ATCC

12228), Micrococcus

luteus (ATCC 10240)

1.95 - 15.62 [2]

Thiazole-based

ligands (L1)

Staphylococcus

aureus (ATCC 33591)
128 [3]
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Compound/Derivati
ve Class

Fungal Strain(s) MIC (µg/mL) Reference

(2-

(cyclopropylmethylide

ne)hydrazinyl)thiazole

derivatives

Candida albicans

(clinical isolates)
0.008 - 7.81 [4][5]

2-Hydrazinyl-4-

phenyl-1,3-thiazole

derivatives (7a, 7e)

Candida albicans 3.9 - 7.81 [6]

Thiazole-based

ligands (L1, L3)

Candida glabrata

(ATCC 15126)
32 - 64 [3]

Isothiazole–thiazole

derivative (Compound

6u)

Pseudoperonospora

cubensis,

Phytophthora

infestans

0.046 - 0.20 (EC50) [7]

Table 3: Anticancer Activity of Thiazole Carboxylic Acid
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Compound/Derivati
ve Class

Cancer Cell Line(s) IC50 (µM) Reference

Thiazolyl-indole-2-

carboxamide

derivative (6i)

MCF-7 (Breast) 6.10 [8]

Thiazolyl-indole-2-

carboxamide

derivative (6v)

MCF-7 (Breast) 6.49 [8]

4-Methyl-thiazole

derivative (Compound

4c)

MCF-7 (Breast),

HepG2 (Liver)
2.57, 7.26 [9]

2,4-Disubstituted-1,3-

thiazole analogue

(Compound 8)

MCF-7 (Breast) 3.36 (µg/mL) [10]

2-Amino-thiazole-5-

carboxylic acid

phenylamide (6d)

HT-29 (Colon), MCF-7

(Breast)
21.6, 20.2 [11]

Copper(II) complex

with thiazole-based

ligand (Cu(L3)Cl2)

MCF7 (Breast) 82.64 [12]

Table 4: Anti-inflammatory Activity of Thiazole
Carboxylic Acid Derivatives
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Compound/Derivati
ve Class

Assay Inhibition (%) / IC50 Reference

N-[4-(4-hydroxy-3-

methoxyphenyl)-1,3-

thiazol-2-yl]acetamide

(6a)

COX-1/COX-2

Inhibition

IC50: 9.01 µM (COX-

1), 11.65 µM (COX-2)
[13]

4-(2-amino-1,3-

thiazol-4-yl)-2-

methoxyphenol (6b)

COX-2 Inhibition IC50: 11.65 µM [13]

Thiazole carboxamide

derivative (2b)

COX-1/COX-2

Inhibition

IC50: 0.239 µM (COX-

1), 0.191 µM (COX-2)
[14]

Thiazole carboxamide

derivative (2a)
COX-2 Inhibition IC50: 0.958 µM [14]

N-(1,3-thiazole-2-

yl)acetamide

derivatives (10-13)

Carrageenan-induced

rat paw edema

84-93% of

indomethacin
[15]

Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and

facilitate comparative analysis.

Antibacterial and Antifungal Susceptibility Testing:
Broth Microdilution Method
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a

compound.

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates.

Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5

McFarland standard. This suspension is further diluted to achieve a final concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
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Preparation of Test Compounds: The thiazole carboxylic acid derivatives are dissolved in a

suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-

fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an

appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

Incubation: Each well is inoculated with the prepared microbial suspension. The plates are

incubated at a suitable temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a

specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

Determination of MIC: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism. This is determined by visual

inspection of the microtiter plates. Positive (no compound) and negative (no inoculum)

controls are included in each assay.

Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-

10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5%

CO2.

Compound Treatment: The thiazole carboxylic acid derivatives are dissolved in DMSO and

then diluted to various concentrations in the cell culture medium. The cells are treated with

these concentrations for a specified period, typically 24, 48, or 72 hours.

MTT Addition: After the treatment period, the medium is removed, and a fresh medium

containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then

incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the

yellow MTT to purple formazan crystals.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent,

such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the

formazan crystals.
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Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630

nm). The cell viability is expressed as a percentage of the control (untreated cells), and the

IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Anti-inflammatory Activity: Carrageenan-Induced Rat
Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the

laboratory conditions for at least one week before the experiment.

Compound Administration: The test compounds (thiazole carboxylic acid derivatives) are

administered orally or intraperitoneally at various doses. A control group receives the vehicle,

and a positive control group receives a standard anti-inflammatory drug like indomethacin.

Induction of Edema: After a specific time following compound administration (e.g., 30-60

minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the

right hind paw of each rat.

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g.,

1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group

relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc

is the average paw volume of the control group and Vt is the average paw volume of the

treated group.

Signaling Pathways and Experimental Workflows
The bioactivities of thiazole carboxylic acid derivatives are often attributed to their interaction

with specific cellular signaling pathways. The following diagrams illustrate key pathways and a

typical experimental workflow.
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Caption: General experimental workflow for the evaluation of thiazole carboxylic acid

derivatives.

Many anticancer agents exert their effects by modulating the PI3K/Akt/mTOR pathway, which is

crucial for cell growth, proliferation, and survival. Some thiazole derivatives have been shown

to inhibit this pathway.[16]
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Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole

derivatives.

The JAK-STAT pathway is another critical signaling cascade involved in inflammation and

immunity. Cytokines trigger this pathway, leading to the activation of STAT proteins, which then

regulate gene transcription.
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Caption: Overview of the JAK-STAT signaling pathway and its potential modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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